Cas no 36349-67-4 (Benzoic acid, phenoxy-)
Benzoic acid, phenoxy- structure
Product Name:Benzoic acid, phenoxy-
Numero CAS:36349-67-4
MF:C13H10O3
MW:214.216703891754
CID:314539
PubChem ID:75237
Update Time:2025-04-19
Benzoic acid, phenoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid, phenoxy-
- Phenoxybenzoic acid
- SR-01000391096
- 2-Phenoxy-benzoic acid
- DTXSID8062286
- BDBM50538221
- UNM000011073601
- o-phenoxybenzoic aci
- 36349-67-4
- EU-0067008
- CS-0073045
- UNM-0000305915
- Benzoic acid,2-phenoxy-
- AB01141509-03
- Z57127879
- 2-(phenoxy)benzoic acid
- CHEMBL2219842
- AR1175
- 2-carboxybiphenyl ether
- NSC39656
- SR-01000391096-1
- EN300-17942
- CHEBI:72636
- AI3-03453
- Q27140035
- MFCD00002429
- J-014714
- P1252
- ortho-Phenoxybenzoic acid
- NSC-39656
- UNII-902C93KXK0
- 2-Phenoxybenzoic acid, 98%
- Oprea1_816007
- SCHEMBL1798
- Benzoic acid, o-phenoxy-
- 2-PHENOXYBENZOICACID
- 2243-42-7
- NS00027173
- diphenyl ether 2-carboxylic acid
- 2-phenoxy benzoic acid
- EINECS 218-811-5
- InChI=1/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
- AM83133
- AKOS000119525
- 2-PBA
- 2-phenoxyphenyl carboxylic acid
- NCGC00326072-01
- 2-phenoxyphenylcarboxylic acid
- 2-Phenoxybenzoic acid
- 2-Carboxydiphenyl ether
- F0347-1640
- 2-(phenyloxy)benzoic acid
- o-Phenoxybenzoic acid
- EINECS 252-989-5
- o-carboxydiphenyl ether
- GS-6049
- Benzoic acid, 2-phenoxy-
- HMS1607P11
- NSC 39656
- 2-PhOC6H4CO2H
- 902C93KXK0
- FT-0613275
- SY048275
- PKRSYEPBQPFNRB-UHFFFAOYSA-
- 2-PhOC6H4COOH
-
- Inchi: 1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
- Chiave InChI: PKRSYEPBQPFNRB-UHFFFAOYSA-N
- Sorrisi: O(C1C=CC=CC=1)C1C=CC=CC=1C(=O)O
Proprietà calcolate
- Massa esatta: 214.063
- Massa monoisotopica: 214.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 233
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 46.5A^2
Proprietà sperimentali
- Densità: 1.241
- Punto di fusione: 113.0 °C
- Punto di ebollizione: 343.3°Cat760mmHg
- Punto di infiammabilità: 132°C
- PSA: 46.53
Benzoic acid, phenoxy- Letteratura correlata
-
A. Davis,J. H. Golden J. Chem. Soc. B 1968 40
-
Asik Hossian,Ranjan Jana Org. Biomol. Chem. 2016 14 9768
-
3. Synthesis and characterization of new titanium hexanuclear oxo carboxylato alkoxides. Molecular structure of [Ti6(μ3-O)6(μ-O2CC6H4OPh)6(OEt)6]Renée Papiernik,Liliane G. Hubert-Pfalzgraf,Jacqueline Vaissermann,Maria C. Henriques Baptista Goncalves J. Chem. Soc. Dalton Trans. 1998 2285
-
R. H. Thomson,A. G. Wylie J. Chem. Soc. C 1966 321
-
Alisha Rani Tripathy,Girish Suresh Yedase,Veera Reddy Yatham RSC Adv. 2021 11 25207
36349-67-4 (Benzoic acid, phenoxy-) Prodotti correlati
- 2100-31-4(2-Propoxybenzoic acid)
- 2612-02-4(5-Methoxysalicylic acid)
- 529-75-9(2-Methoxybenzoic acid)
- 570-02-5(2,4,6-Trimethoxybenzoic acid)
- 579-75-9(2-Methoxybenzoic acid)
- 2243-42-7(2-Phenoxybenzoic acid)
- 91-52-1(2,4-Dimethoxybenzoic acid)
- 134-11-2(2-Ethoxybenzoic acid)
- 1466-76-8(2,6-Dimethoxybenzoic acid)
- 2237-36-7(4-Methoxysalicylic acid)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti